Home > Products > Screening Compounds P5248 > 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide
2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide - 667462-10-4

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide

Catalog Number: EVT-3285809
CAS Number: 667462-10-4
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and selective acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. It exhibits a 229-fold selectivity for human ACAT-1 over human ACAT-2. [] K-604 demonstrated significant improvements in aqueous solubility and oral absorption compared to earlier compounds in its class. [] This compound is currently being investigated as a potential therapeutic agent for diseases associated with ACAT-1 overexpression. []
  • Relevance: K-604 shares the core structure of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide with additional substitutions on the piperazine and pyridine rings. Specifically, K-604 features a complex substituent attached to the piperazine nitrogen, incorporating a benzimidazole moiety, while the pyridine ring is substituted with methyl and methylthio groups. These modifications contribute to its enhanced pharmacological properties. []
  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor. [] It effectively reduces lysophosphatidic acid (LPA) levels in plasma and has shown efficacy in preclinical models of idiopathic pulmonary fibrosis. [] GLPG1690 is currently undergoing clinical evaluation for this indication. []
  • Relevance: While structurally more complex, GLPG1690 contains a piperazine ring linked to a pyridine ring through an acetamide group, similar to 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide. The presence of this shared motif suggests a potential starting point in the development of both compounds and highlights the versatility of this chemical framework in targeting diverse biological pathways. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

  • Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. [] This compound exhibits high selectivity for PARP1 over PARP2 and other PARP family members, potentially leading to a reduced side effect profile. [] AZD5305 has demonstrated promising in vivo efficacy in a BRCA mutant cancer model. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

  • Compound Description: This compound is structurally analogous to Imatinib, a tyrosine kinase inhibitor used in the treatment of leukemia. []
  • Relevance: This compound shares the core structure of a piperazine ring linked to a pyridine ring, mirroring the framework in 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide. The presence of the 4-methylpiperazin-1-yl moiety in both compounds suggests its potential role in interacting with biological targets. []

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide

  • Compound Description: This compound's crystal structure has been resolved, providing insights into its conformational preferences and intermolecular interactions. []
  • Relevance: This compound is structurally very similar to 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide, differing only in the position of the nitrogen atom on the pyridine ring (2-position vs. 3-position) and the presence of a 2-methoxyphenyl substituent on the piperazine ring. This close structural resemblance suggests potential similarities in their chemical properties and potential biological activities. []

2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines

  • Compound Description: This series of compounds acts as inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. [] These compounds exhibit potent in vitro activity and effectively kill mosquito larvae, indicating their potential as insecticides for controlling mosquito populations and preventing the spread of mosquito-borne diseases. []
  • Relevance: Compounds within this series share the piperazine-pyridine framework with 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide, although they lack the acetamide linker. Despite this difference, the shared structural motif suggests a possible common pharmacophore and highlights the potential of these chemical classes for further development in targeting ion channels. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2). [] It has demonstrated high binding affinity for OX2 and effectively blocks orexin-A-evoked calcium responses in cells expressing the receptor. [] This selectivity makes EMPA a valuable tool for studying the specific roles of OX2 in sleep-wake regulation and other physiological processes. []
Source and Classification

The compound can be synthesized from readily available precursors and is structurally characterized by the presence of a piperazine ring and a pyridine moiety. It falls under the broader classification of acetamides, which are organic compounds derived from acetic acid. The molecular formula for 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide is C11H16N4OC_{11}H_{16}N_{4}O with a molecular weight of approximately 220.27 g/mol .

Synthesis Analysis

The synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide typically involves several key steps:

  1. Formation of the Piperazine Ring: The synthesis begins with the reaction of piperazine with an appropriate acylating agent to form an acetamide derivative.
  2. Introduction of the Pyridine Moiety: This is achieved through coupling reactions, often utilizing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
  3. Purification: The product can be purified using recrystallization or chromatography techniques to ensure high purity for biological evaluations.

The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product. Typical solvents used include dimethylformamide or dichloromethane.

Molecular Structure Analysis

The molecular structure of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide features:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions, contributing to its biological activity.
  • Pyridine Ring: A five-membered aromatic ring that enhances lipophilicity and facilitates interaction with biological targets.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure. For instance, NMR spectra reveal characteristic peaks corresponding to the hydrogen atoms on the piperazine and pyridine rings, while IR spectra show absorption bands indicative of amide functional groups.

Chemical Reactions Analysis

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide can participate in various chemical reactions:

  1. Acid-base Reactions: The amine groups in the piperazine can act as bases, allowing for potential protonation in acidic environments.
  2. Substitution Reactions: The pyridine nitrogen may engage in nucleophilic substitution reactions, facilitating further functionalization.
  3. Hydrolysis: Under certain conditions, the acetamide bond may undergo hydrolysis, leading to the formation of piperazine and acetic acid derivatives.

These reactions can be optimized through careful control of reaction conditions such as temperature, solvent, and concentration.

Mechanism of Action

The mechanism of action for 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide is primarily linked to its interaction with neurotransmitter systems. It has shown potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's disease. By inhibiting this enzyme, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.

Studies have indicated that this compound may also interact with serotonin receptors, contributing to its antidepressant effects . Molecular docking studies provide insights into binding affinities and interactions at the atomic level.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Melting Point: Typically ranges from 150°C to 160°C.
  • Solubility: Soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how the compound behaves in biological systems and its potential formulation into therapeutic agents.

Applications

The applications of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide are diverse:

  1. Pharmaceutical Development: Its role as an acetylcholinesterase inhibitor makes it a candidate for Alzheimer's disease treatments.
  2. Research Tool: Used in studies exploring neurotransmitter systems and their implications in mood disorders.
  3. Lead Compound: Serves as a scaffold for developing new derivatives with enhanced efficacy or reduced side effects.
Introduction to Piperazine-Pyridine Hybrid Pharmacophores

Structural Significance of Piperazine-Based Scaffolds in Medicinal Chemistry

Piperazine derivatives occupy a prominent position in medicinal chemistry due to their favorable physicochemical properties and diverse receptor interactions. The piperazine ring in 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide contributes several key characteristics:

  • Conformational Flexibility: The six-membered piperazine ring adopts both chair and boat conformations, enabling adaptation to diverse binding pockets. This flexibility is particularly valuable for interacting with topologically constrained receptors like dopamine D3, which requires specific ligand orientations for high-affinity binding [5].

  • Hydrogen Bonding Capability: The two nitrogen atoms (one tertiary, one secondary) serve as hydrogen bond acceptors and donors, facilitating interactions with biological targets. In dopamine receptor binding, the protonated piperazine nitrogen forms a salt bridge with conserved aspartate residues (Asp110 in D3 receptors), while the secondary nitrogen maintains hydrogen bonding with serine residues [5].

  • Enhanced Water Solubility: Protonation of the piperazine nitrogens (pKa ~9.7 and ~5.4) dramatically improves aqueous solubility, particularly in salt forms. The dihydrochloride salt exhibits >50 mg/mL solubility in aqueous media at physiological pH, significantly improving bioavailability parameters .

  • SAR Versatility: The piperazine ring provides two distinct sites for structural modification (N1 and N4 positions), enabling extensive structure-activity relationship (SAR) exploration. Research demonstrates that N4-acylation or N1-aryl substitution dramatically modulates receptor selectivity profiles. For instance, introducing a benzo[d]isothiazolyl group at N1 transforms the activity profile toward potent 5-HT2A/D2/D3 receptor antagonism relevant to antipsychotic development [5].

Table 1: Receptor Binding Profiles of Piperazine-Modified Derivatives

Derivative StructureD3 Ki (nM)D2 Ki (nM)5-HT1A Ki (nM)Selectivity (D3/D2)
Parent acetamide49.7 ± 14.010.8 ± 2.20.79 ± 0.084.6
N1-Benzoisothiazolyl0.42 ± 0.054.60 ± 0.807.20 ± 1.2011.0
N4-Acetyl18.9 ± 6.010.8 ± 2.25.31 ± 0.351.75

Role of Pyridine Acetamide Motifs in Bioactive Molecule Design

The pyridine-3-yl acetamide component provides essential pharmacophoric elements that complement the piperazine moiety:

  • Bioisosteric Properties: The pyridine ring serves as an effective benzene bioisostere, maintaining aromatic interactions while improving solubility and metabolic stability. The nitrogen position significantly influences binding; 3-pyridyl orientation optimizes hydrogen bonding with protein targets compared to 2- or 4-pyridyl isomers. Molecular docking studies reveal the 3-pyridyl nitrogen forms critical hydrogen bonds with backbone amides in enzyme active sites, such as those in acetylcholinesterase [1] [9].

  • Amide Bond Geometry: The acetamide linker adopts a planar conformation that facilitates key hydrogen bonding interactions. In ACAT-1 inhibitors like K-604, the carbonyl oxygen accepts hydrogen bonds from Arg420 and Ser421 residues, while the NH group donates to Tyr420, creating a stable binding network. This configuration is essential for maintaining submicromolar enzyme inhibition (IC50 = 12 nM) [6].

  • Electronic Effects: The electron-deficient pyridine ring influences the amide's electronic distribution, increasing its hydrogen bond accepting capacity. Quantum mechanical calculations show the carbonyl oxygen in pyridine-3-yl acetamides exhibits greater partial negative charge (-0.42 e) compared to phenyl analogs (-0.38 e), enhancing interaction with serine residues in target enzymes [8].

  • Salt Formation Capability: The pyridine nitrogen (pKa ~5.2) enables salt formation under physiological conditions, significantly enhancing solubility. The dihydrochloride and trihydrochloride salt forms demonstrate markedly different physicochemical profiles:

Table 2: Physicochemical Properties of Salt Forms

PropertyFree BaseDihydrochlorideTrihydrochloride
Molecular Weight220.27 g/mol293.19 g/mol329.6 g/mol
Water Solubility<1 mg/mL>50 mg/mL>100 mg/mL
Melting Point142-144°C228-230°C245-247°C
Crystal SystemMonoclinicOrthorhombicMonoclinic
Protonation Sites234

The trihydrochloride salt offers superior aqueous solubility (>100 mg/mL at pH 1.2) due to triple protonation (piperazine N1, piperazine N4, and pyridine N), making it preferable for parenteral formulations. Both salt forms exhibit excellent thermal stability up to 150°C, facilitating manufacturing processes [3] .

Historical Development of 2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide Derivatives

The evolution of this scaffold demonstrates progressive structural optimization for diverse therapeutic targets:

  • Early Antimicrobial Applications (2000s): Initial derivatives featured simple substitutions on the piperazine nitrogen. Compounds with 4-chlorophenylquinazolinone attachments demonstrated broad-spectrum antimicrobial activity (MIC = 8-32 μg/mL against S. aureus and E. coli). Molecular docking revealed dual binding mechanisms: inhibition of DNA gyrase through pyridine interactions and disruption of cell wall biosynthesis via piperazine contacts [8].

  • Neurological Target Expansion (2010-2015): Research shifted toward central nervous system targets after discovering potent 5-HT1A and D3 receptor binding. Key innovations included:

  • Introduction of benzo[d]isothiazol groups at the piperazine N1 position, yielding D3-preferential ligands with >10-fold selectivity over D2 receptors
  • Optimization of spacer length between piperazine and aryl groups, establishing 2-3 carbon chains as optimal for serotonin receptor binding
  • Development of trans-cyclohexyl derivatives that reduced off-target muscarinic binding (M1 Ki > 1000 nM) while maintaining nanomolar D3 affinity [5]

  • Oncology and Metabolic Applications (2015-Present): Recent developments exploited the scaffold's hydrogen bonding capacity for enzyme inhibition:

  • K-604 hydrochloride: An ACAT-1 inhibitor (IC50 = 12 nM) featuring benzimidazole-thioethyl piperazine attachment. The 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide core contributed critical hydrogen bonding interactions with the enzyme's catalytic domain. Its 229-fold selectivity for ACAT-1 over ACAT-2 stemmed from optimal positioning of the pyridine ring within the ACAT-1 hydrophobic pocket [6]
  • Multitarget kinase inhibitors: Derivatives with cinnamoyl groups demonstrated dual CDK/GSK-3β inhibition (IC50 = 0.42-1.86 μM), inducing apoptosis in leukemia cell lines through disruption of phosphorylation cascades [1]

  • Emergence of Hybrid Molecules: Contemporary research integrates this scaffold with privileged structures:

  • Coumarin-piperazine hybrids exhibit dual AChE inhibition (IC50 = 2.3 μM) and antioxidant activity
  • Quinazoline conjugates demonstrate EGFR kinase inhibition (IC50 = 18.7 nM) while maintaining water solubility through the pyridine acetamide core [10] [8]

Table 3: Historical Milestones in Therapeutic Applications

Year RangeTherapeutic FocusKey Structural InnovationsOptimal Compound Profile
2000-2009Antimicrobials4-Chlorophenylquinazolinone attachmentMIC = 8 μg/mL (S. aureus)
2010-2015AntipsychoticsBenzo[d]isothiazolyl N1-substitutionD3 Ki = 0.42 nM, D3/D2 = 11:1
2015-2020Anticancer/Enzyme InhibitorsBenzimidazole-thioethyl linkageACAT-1 IC50 = 12 nM
2020-PresentMultitarget AgentsCoumarin/Quinazoline hybridsDual AChE/Monoamine oxidase B inhibition

Properties

CAS Number

667462-10-4

Product Name

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide

IUPAC Name

2-piperazin-1-yl-N-pyridin-3-ylacetamide

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C11H16N4O/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10/h1-3,8,12H,4-7,9H2,(H,14,16)

InChI Key

KZDQSSWDBHIGIX-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC(=O)NC2=CN=CC=C2

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.